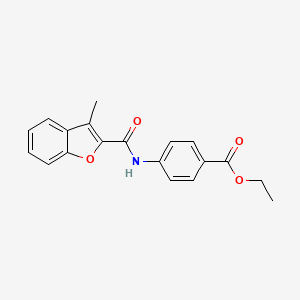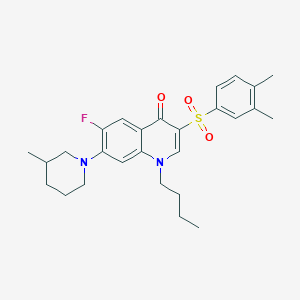
2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide, also known as EMBI, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide binds to the FKBP12 protein and disrupts its interaction with the FRB protein. This interaction is necessary for the activation of the mTOR signaling pathway. By inhibiting this interaction, 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide effectively blocks the pathway and prevents downstream signaling events.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has been shown to have minimal toxicity in vitro and in vivo. It does not affect cell viability or induce apoptosis. However, it does inhibit cell proliferation in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has been shown to have anti-inflammatory effects in a mouse model of sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is its selectivity for the FKBP12-FRB interaction. This allows for specific targeting of the mTOR signaling pathway without affecting other pathways. However, 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, its mechanism of action may not be applicable to all disease models, limiting its potential applications.
Orientations Futures
There are several future directions for research on 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide. One area of interest is its potential as an anti-cancer agent. Further studies could investigate its efficacy in different cancer cell lines and in vivo models. Additionally, 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide could be used to study the role of the mTOR signaling pathway in neurodegenerative disorders, such as Alzheimer's disease. Finally, modifications to the 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide structure could be made to improve its solubility and potency, expanding its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide involves several steps, including the reaction of 4-ethoxybenzaldehyde with 3-methyl-1-butyn-3-ol to form 4-ethoxy-3-methylbut-2-en-1-ol, which is then reacted with 2-amino-2-methyl-1-propanol to form 4-ethoxy-3-methyl-2-(hydroxyethyl)butan-1-ol. This intermediate is then reacted with 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide to yield 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide.
Applications De Recherche Scientifique
2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has potential applications in scientific research as a tool for studying protein-protein interactions. It has been shown to selectively inhibit the interaction between the proteins FKBP12 and FRB, which are involved in the mTOR signaling pathway. This pathway is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide could be used to study the role of this pathway in disease development and identify potential drug targets.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-4-23-15-7-5-14(6-8-15)11-17(22)20-16(13(2)3)12-21-18-9-10-19-21/h5-10,13,16H,4,11-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOZVMDZYSTOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC(CN2N=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

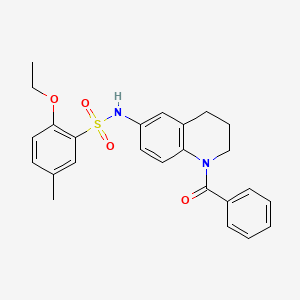


![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)
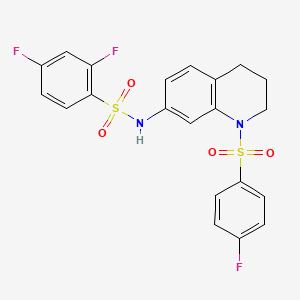
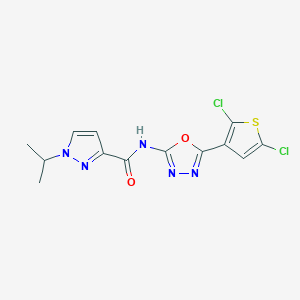
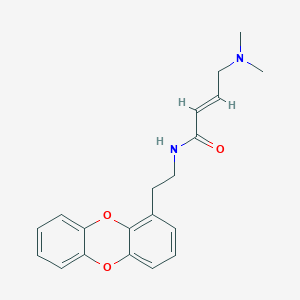
![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)

![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2937448.png)
